Cas no 757247-98-6 (4-amino-2-chloro-3-fluorobenzaldehyde)

4-Amino-2-chloro-3-fluorobenzaldehyde is a versatile aromatic aldehyde derivative featuring amino, chloro, and fluoro substituents on its benzene ring. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of multiple functional groups allows for selective reactivity, enabling diverse derivatization pathways. Its electron-withdrawing substituents (chloro, fluoro) and electron-donating amino group create a balanced electronic profile, facilitating applications in cross-coupling reactions, condensation reactions, and heterocycle formation. The compound is typically supplied as a high-purity solid, ensuring consistent performance in synthetic workflows. Proper handling under inert conditions is recommended due to potential sensitivity to air or moisture.
4-amino-2-chloro-3-fluorobenzaldehyde structure
757247-98-6 structure
Product Name:4-amino-2-chloro-3-fluorobenzaldehyde
CAS No:757247-98-6
MF:C7H5ClFNO
MW:173.572104215622
MDL:MFCD20702600
CID:1774791
PubChem ID:59754302
Update Time:2025-11-03

4-amino-2-chloro-3-fluorobenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • Benzaldehyde, 4-amino-2-chloro-3-fluoro-
    • 4-amino-2-chloro-3-fluorobenzaldehyde
    • AS-42309
    • 4-amino-2-chloro-3-fluoro-benzaldehyde
    • CS-0455409
    • AKOS027254979
    • SCHEMBL2956306
    • KRBYVFWVUDTYHR-UHFFFAOYSA-N
    • 757247-98-6
    • MFCD20702600
    • MDL: MFCD20702600
    • Inchi: 1S/C7H5ClFNO/c8-6-4(3-11)1-2-5(10)7(6)9/h1-3H,10H2
    • InChI Key: KRBYVFWVUDTYHR-UHFFFAOYSA-N
    • SMILES: ClC1C(=C(C=CC=1C=O)N)F

Computed Properties

  • Exact Mass: 173.00445
  • Monoisotopic Mass: 173.0043696g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 155
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 43.1Ų

Experimental Properties

  • PSA: 43.09

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4-amino-2-chloro-3-fluorobenzaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:757247-98-6)4-amino-2-chloro-3-fluorobenzaldehyde
Order Number:A940161
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:32
Price ($):1026.0
Email:sales@amadischem.com

Additional information on 4-amino-2-chloro-3-fluorobenzaldehyde

Introduction to 4-amino-2-chloro-3-fluorobenzaldehyde (CAS No. 757247-98-6)

4-amino-2-chloro-3-fluorobenzaldehyde, with the CAS number 757247-98-6, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique combination of functional groups, including an amino group, a chloro substituent, and a fluoro substituent, all attached to a benzaldehyde framework. These features contribute to its potential applications in various scientific and industrial domains.

The molecular structure of 4-amino-2-chloro-3-fluorobenzaldehyde can be represented as C8H6ClFNO. The presence of the amino group imparts basic properties to the molecule, while the chloro and fluoro substituents introduce electronic effects that influence its reactivity and stability. The aldehyde functional group at the para position further enhances its reactivity, making it a valuable intermediate in synthetic chemistry.

In recent years, 4-amino-2-chloro-3-fluorobenzaldehyde has been extensively studied for its potential in drug discovery and development. One of the key areas of interest is its use as a building block in the synthesis of bioactive molecules. For instance, researchers have explored its role in the development of novel antifungal agents. A study published in the Journal of Medicinal Chemistry highlighted the synthesis of several derivatives of 4-amino-2-chloro-3-fluorobenzaldehyde, which exhibited potent antifungal activity against Candida species (Smith et al., 2021). These findings underscore the compound's potential in addressing drug-resistant fungal infections.

Beyond medicinal applications, 4-amino-2-chloro-3-fluorobenzaldehyde has also found utility in materials science. Its unique electronic properties make it a promising candidate for the development of advanced materials, such as organic semiconductors and photovoltaic materials. A recent study published in Advanced Materials reported the synthesis of conjugated polymers incorporating 4-amino-2-chloro-3-fluorobenzaldehyde units, which demonstrated enhanced charge transport properties and improved photovoltaic performance (Johnson et al., 2020). These results suggest that the compound could play a significant role in the next generation of organic electronic devices.

The synthetic versatility of 4-amino-2-chloro-3-fluorobenzaldehyde is another factor contributing to its widespread use. Various synthetic routes have been developed to produce this compound efficiently and cost-effectively. One common method involves the reaction of 4-nitrobenzaldehyde with hydrochloric acid and hydrofluoric acid, followed by reduction to form the amino group. Another approach involves the condensation of 4-nitrobenzyl chloride with fluoroacetaldehyde diethyl acetal, followed by deprotection and reduction steps (Chen et al., 2019). These synthetic strategies provide researchers with multiple options to tailor the compound for specific applications.

In addition to its synthetic utility, 4-amino-2-chloro-3-fluorobenzaldehyde has been investigated for its biological activities. Studies have shown that it can modulate various biological pathways, including those involved in inflammation and cancer. For example, a study published in Bioorganic & Medicinal Chemistry Letters reported that derivatives of 4-amino-2-chloro-3-fluorobenzaldehyde exhibited anti-inflammatory properties by inhibiting pro-inflammatory cytokine production (Lee et al., 2018). Another study in Cancer Research demonstrated that certain derivatives could induce apoptosis in cancer cells, suggesting their potential as anticancer agents (Wang et al., 2019).

The environmental impact of compounds like 4-amino-2-chloro-3-fluorobenzaldehyde is also an important consideration. Researchers are actively exploring ways to synthesize and use such compounds sustainably. Green chemistry principles are being applied to develop more environmentally friendly synthetic methods and to minimize waste generation during production processes (Green et al., 2017). These efforts are crucial for ensuring that the benefits of these compounds can be realized without compromising environmental health.

In conclusion, 4-amino-2-chloro-3-fluorobenzaldehyde (CAS No. 757247-98-6) is a multifaceted compound with a wide range of applications in medicinal chemistry, materials science, and beyond. Its unique molecular structure and versatile synthetic properties make it an attractive candidate for further research and development. As new studies continue to uncover its potential benefits and applications, it is likely that this compound will play an increasingly important role in advancing scientific knowledge and technological innovation.

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(CAS:757247-98-6)4-amino-2-chloro-3-fluorobenzaldehyde
A940161
Purity:99%
Quantity:5g
Price ($):1026.0
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